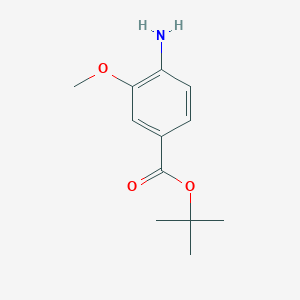

Tert-butyl 4-amino-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIQTOOCXIQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600959 | |

| Record name | tert-Butyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123330-92-7 | |

| Record name | 1,1-Dimethylethyl 4-amino-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123330-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Benzoate Esters in Chemical Research

Substituted benzoate (B1203000) esters are a fundamental class of compounds in chemical research, serving roles that range from simple solvents and fragrances to critical intermediates in the synthesis of pharmaceuticals and functional materials. mdpi.com The properties and reactivity of a benzoate ester are heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov

For instance, electron-withdrawing groups (such as nitro or fluoro groups) can increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. researchgate.net The position of these substituents (ortho, meta, or para) also introduces steric and electronic effects that can dictate reaction outcomes. nih.gov Research has focused on developing efficient methods for their synthesis, moving from classical approaches like Fischer esterification, which often require harsh conditions, to modern techniques using microwave irradiation or advanced solid acid catalysts that offer higher yields and better selectivity. mdpi.comresearchgate.net The diverse reactivity of these esters makes them key precursors for a wide array of chemical transformations, including cross-coupling reactions and the formation of amides and other derivatives. researchgate.net

| Example of Substituted Benzoate Ester | Field of Application/Research Interest |

| Methyl Benzoate | Fragrances and solvent mdpi.com |

| Ethyl 4-fluoro-3-nitro benzoate | Synthetic intermediate in microwave-assisted reactions researchgate.net |

| Ethyl p-bromo benzoate | Studied for its hydrolytic stability and electronic effects nih.gov |

| Methyl 2-naphthoate | Building block for larger aromatic systems nih.gov |

Significance of Amino and Methoxy Substituted Aromatic Scaffolds

Aromatic scaffolds featuring both amino (-NH2) and methoxy (B1213986) (-OCH3) groups are of significant interest in medicinal chemistry and drug discovery. These two functional groups impart distinct and often complementary properties to a molecule.

The methoxy group is particularly valued for its ability to act as a non-lipophilic hydrogen bond acceptor. tandfonline.com It contributes minimally to a molecule's polar surface area (PSA) while potentially improving ligand-protein binding interactions by exploring specific pockets within a biological target. tandfonline.com Furthermore, the strategic placement of methoxy groups can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.net

The amino group provides a primary site for further chemical modification. It can be readily acylated to form amides, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. In many synthetic pathways, the amino group is a crucial handle for linking the aromatic scaffold to other molecular fragments, making it indispensable for building complex molecular architectures. The presence of both an electron-donating amino group and a methoxy group activates the aromatic ring, influencing its reactivity in various chemical transformations.

Applications As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Molecules

Precursor for Advanced Organic Molecules

The structural features of tert-butyl 4-amino-3-methoxybenzoate make it a key building block in the synthesis of high-value organic compounds, particularly in the pharmaceutical industry.

The substituted aniline (B41778) motif is a common feature in many pharmaceutical agents. This compound and its close analogs serve as crucial intermediates in the synthesis of complex drugs. A notable example is in the development of kinase inhibitors for oncology. Specifically, a structurally related compound is a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. atlantis-press.comatlantis-press.comresearchgate.net

The synthesis of the key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, highlights the utility of this scaffold. The process begins with a commercially available precursor, 4-fluoro-2-methoxy-5-nitroaniline, and proceeds through a three-step sequence: atlantis-press.comresearchgate.net

Acylation: Protection of the amino group.

Nucleophilic Aromatic Substitution: Introduction of a side chain.

Reduction: Conversion of the nitro group to the essential amine.

This optimized synthesis demonstrates a total yield of 81%, showcasing an efficient pathway to a critical pharmaceutical building block. atlantis-press.comresearchgate.net

| Step | Reaction Type | Key Reagents | Outcome |

| 1 | Acylation | Boc₂O, Triethylamine, DMAP | Protection of the aniline nitrogen |

| 2 | Nucleophilic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | Introduction of the diamine side chain |

| 3 | Reduction | 80% Hydrazine hydrate, FeCl₃, Activated Carbon | Conversion of the nitro group to an amino group |

Building Blocks for Bioactive Molecules and Natural Product Analogs

Beyond specific, highly complex pharmaceuticals, the substituted aminobenzoate structure is fundamental to the creation of a wide array of bioactive molecules. The tert-butyl ester provides a bulky protecting group that can prevent unwanted side reactions and can be removed under specific acidic conditions, offering tactical advantages in a multi-step synthesis. The arrangement of the amino and methoxy (B1213986) groups allows for the generation of diverse libraries of compounds for screening purposes, enabling the exploration of structure-activity relationships (SAR) in drug discovery. The core structure can be modified to produce analogs of natural products, potentially leading to compounds with improved biological activity or more favorable pharmacokinetic properties.

Development of Agrochemical and Material Science Precursors

The utility of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of pesticides and herbicides. lookchem.com The specific functionalities on the molecule allow for its incorporation into larger structures designed to interact with biological targets in pests or weeds. Furthermore, as a versatile organic chemical, it is a precursor for other fine chemicals, which may find use in material science applications, although specific examples in this area are less commonly documented. lookchem.com

Integration in Complex Molecular Architectures

The compound is not just a precursor for the core of a target molecule but can also be integrated as a component within larger, more complex molecular systems designed for specific functions, such as targeted protein degradation.

Design and Synthesis of PROTAC (Proteolysis Targeting Chimeras) Components

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase. They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The synthesis of these complex molecules often requires building blocks that allow for controlled, sequential assembly.

A close structural analog, methyl 4-amino-3-methoxybenzoate, is utilized in the synthesis of components for PROTACs. For instance, it is a key building block in the synthesis of the MDM2 inhibitor idasanutlin, which can be incorporated into PROTAC designs. frontiersin.orgresearchgate.net In a documented synthesis, methyl 4-amino-3-methoxybenzoate is coupled with another intermediate, and the resulting product is further processed to yield the final idasanutlin scaffold. frontiersin.orgresearchgate.net This demonstrates how this specific substituted aminobenzoate structure is directly integrated into the architecture of a molecule designed for complex biological interactions. The use of tert-butyl esters as protecting groups for linkers and components is also a common strategy in PROTAC synthesis, highlighting the relevance of the title compound's functional groups. medchemexpress.comnih.gov

| Precursor Molecule | Role in Synthesis | Resulting Component |

| methyl 4-amino-3-methoxybenzoate | Amide bond formation with an intermediate | Idasanutlin scaffold |

Construction of N-Heterocyclic Amine Scaffolds

The functional groups on the substituted aminobenzoate ring are well-suited for cyclization reactions to form N-heterocyclic amine scaffolds, which are core structures in many biologically active compounds. While direct examples using this compound are not prominently featured in available literature, the reactivity of closely related molecules illustrates the potential of this substitution pattern.

For example, the synthesis of Gefitinib, an EGFR inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The synthesis involves several steps, including nitration and reduction, to generate an aniline derivative that undergoes a cyclization reaction to form the quinazoline ring system, a key N-heterocyclic scaffold. This process, involving the formation of an amino group ortho to a group that can participate in ring closure, demonstrates the synthetic potential of the 3-methoxy-4-amino substitution pattern for creating complex heterocyclic architectures. mdpi.com

Despite a comprehensive search for scientific literature, no specific research articles detailing the direct application of This compound in the formation of polyfunctional aromatic and heterocyclic systems could be retrieved.

The available information confirms the classification of this compound as a chemical intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals. However, the specific reaction pathways, detailed research findings, and data regarding its use in constructing complex aromatic and heterocyclic scaffolds are not documented in the public domain.

Therefore, the requested article section "5.2.3. Formation of Polyfunctional Aromatic and Heterocyclic Systems" cannot be generated with the required level of scientific accuracy and detail at this time. Further research and publication in this specific area would be necessary to provide the thorough and informative content requested.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the structure, connectivity, and chemical environment of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For Tert-butyl 4-amino-3-methoxybenzoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.

The tert-butyl group (-(CH₃)₃) would produce a prominent singlet peak, typically integrating to nine protons, in the upfield region of the spectrum (around 1.5 ppm). The methoxy (B1213986) group (-OCH₃) would also appear as a singlet, integrating to three protons, generally found around 3.8-3.9 ppm. The amino group (-NH₂) protons would likely be observed as a broad singlet due to quadrupole broadening and potential hydrogen exchange, with a chemical shift that can vary but is often in the 3.5-4.5 ppm range.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton at C5 (ortho to the amino group), a doublet of doublets for the proton at C6 (ortho and meta to the amino and ester groups, respectively), and a doublet for the proton at C2 (ortho to the ester group). The coupling constants (J-values) between these adjacent protons would provide definitive evidence of their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Number of Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | 9H | ~1.5 | Singlet (s) |

| Methoxy (-OCH₃) | 3H | ~3.8 | Singlet (s) |

| Amino (-NH₂) | 2H | ~4.0 (variable) | Broad Singlet (br s) |

| Aromatic (Ar-H) | 1H | ~6.7 | Doublet (d) |

| Aromatic (Ar-H) | 1H | ~7.2 | Doublet of Doublets (dd) |

| Aromatic (Ar-H) | 1H | ~7.4 | Doublet (d) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. Based on the molecule's structure, twelve distinct signals are expected.

The spectrum would feature a signal for the ester carbonyl carbon in the downfield region (165-175 ppm). The aromatic carbons would appear between approximately 110 and 155 ppm, with carbons attached to oxygen or nitrogen resonating at lower fields. The quaternary carbon of the tert-butyl group is expected around 80 ppm, while its three equivalent methyl carbons would produce a single sharp signal further upfield, typically around 28 ppm. The methoxy carbon signal is anticipated to be in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 170 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-C(O) | 120 - 130 |

| Aromatic C-H | 110 - 125 |

| tert-Butyl Quaternary C | 80 - 85 |

| Methoxy (-OCH₃) | 55 - 60 |

| tert-Butyl Methyl (-CH₃) | 25 - 30 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would be crucial for confirming the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each aromatic C-H pair, as well as the methoxy and tert-butyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for piecing together the molecular skeleton. For instance, it would show a correlation from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon. It would also connect the methoxy protons to the aromatic carbon at the C3 position, confirming the substituent placement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The calculated monoisotopic mass for this compound (C₁₂H₁₇NO₃) is 223.12085 Da. uni.lu An experimental HRMS measurement would be expected to yield a value that matches this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula. The analysis often detects various adducts of the parent molecule.

Table 3: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₈NO₃]⁺ | 224.12813 |

| [M+Na]⁺ | [C₁₂H₁₇NNaO₃]⁺ | 246.11007 |

| [M+K]⁺ | [C₁₂H₁₇KNO₃]⁺ | 262.08401 |

| [M+NH₄]⁺ | [C₁₂H₂₁N₂O₃]⁺ | 241.15467 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, the sample is vaporized and passed through a capillary column (GC), which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection and identification.

This method is highly effective for assessing the purity of this compound. The primary compound would produce a major peak at a specific retention time. Any impurities would appear as separate, smaller peaks at different retention times. The mass spectrum associated with the main peak serves as a molecular fingerprint. For compounds containing a tert-butoxycarbonyl (t-Boc) group, characteristic fragmentation patterns are often observed, such as the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the formation of the tert-butyl cation (C₄H₉⁺, m/z 57). doaj.org Analysis of the mass spectra of any impurity peaks can help in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. In the context of this compound, LC-MS is instrumental for purity assessment, metabolite identification, and pharmacokinetic studies. The liquid chromatography phase separates the compound from its matrix and potential impurities based on its physicochemical properties, such as polarity and size.

Following chromatographic separation, the compound is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing a unique mass spectral fingerprint. High-resolution mass spectrometry can further yield the elemental composition, confirming the molecular formula of C₁₂H₁₇NO₃. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.12813 | 150.1 |

| [M+Na]⁺ | 246.11007 | 157.8 |

| [M-H]⁻ | 222.11357 | 153.8 |

| [M+NH₄]⁺ | 241.15467 | 168.5 |

| [M+K]⁺ | 262.08401 | 156.8 |

| [M+H-H₂O]⁺ | 206.11811 | 144.4 |

| [M+HCOO]⁻ | 268.11905 | 172.5 |

| [M+CH₃COO]⁻ | 282.13470 | 192.1 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

The presence of the primary amine (NH₂) group would be indicated by two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. The aromatic ring will produce C-H stretching vibrations typically above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The methoxy group (O-CH₃) is expected to show C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band near 1250 cm⁻¹. The ester functional group is one of the most readily identifiable. The C=O (carbonyl) stretching of the tert-butyl ester will result in a strong absorption band in the region of 1730-1715 cm⁻¹. Additionally, the C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ range. The tert-butyl group will display characteristic C-H bending vibrations.

Based on data from analogous compounds, the following table summarizes the expected key FT-IR absorption bands for this compound. nist.govnist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3250 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Ester (C=O) | Stretching | 1730 - 1715 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Ester (C-O) | Stretching | 1300 - 1100 |

| Methoxy (C-O) | Stretching | ~1250 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon-carbon single bonds of the tert-butyl group. The symmetric breathing mode of the benzene ring, typically a strong and sharp band, would be a prominent feature. The C-C stretching and bending modes of the tert-butyl group would also be readily observable. The C=O stretching of the ester group, while also visible in FT-IR, would appear in the Raman spectrum as well. Due to the lack of specific experimental Raman data for this compound, the expected Raman shifts are inferred from the analysis of similar aromatic compounds. chemicalbook.com

Electronic Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring, which acts as a chromophore.

The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, both being auxochromes with lone pairs of electrons, and the ester group in conjugation with the aromatic ring, will influence the energy and intensity of these transitions. The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity. The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen of the methoxy and ester groups, and the nitrogen of the amine group) to a π* anti-bonding orbital, are generally of lower intensity. The conjugation of these groups with the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

| Electronic Transition | Description | Expected Wavelength Region |

|---|---|---|

| π → π | Electron promotion from a π bonding to a π anti-bonding orbital. | Shorter wavelength, high intensity |

| n → π | Electron promotion from a non-bonding to a π anti-bonding orbital. | Longer wavelength, low intensity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles. Such data would allow for the unambiguous confirmation of its molecular conformation in the solid state.

Furthermore, a crystal structure analysis would reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. For instance, the amino group could act as a hydrogen bond donor, while the oxygen atoms of the ester and methoxy groups could act as acceptors.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield the following key crystallographic parameters:

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |

| Z value | The number of molecules in the unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

To date, a search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available crystallographic databases has not yielded a determined crystal structure for this compound. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of its constituent atoms remain experimentally unconfirmed.

The process of single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration of a chiral molecule and for obtaining a detailed three-dimensional model of a compound in the solid state. This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Should a suitable single crystal of this compound be grown, SC-XRD analysis would provide the following critical data:

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | For chiral molecules, the unambiguous determination of the spatial arrangement of substituents around a stereocenter. |

This data would allow for the unequivocal determination of the molecular geometry, including the planarity of the benzene ring, the orientation of the tert-butyl and methoxy groups, and the conformation of the amino and ester functionalities.

Analysis of Intermolecular Interactions and Crystal Packing Architectures (e.g., Hirshfeld Surface Analysis)

In the absence of experimental crystallographic data for this compound, a detailed analysis of its intermolecular interactions and crystal packing remains speculative. However, based on the functional groups present in the molecule—an amino group (-NH2), a methoxy group (-OCH3), and a tert-butyl ester group (-COOC(CH3)3)—several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, colored according to the nature and strength of the intermolecular interactions. Furthermore, two-dimensional "fingerprint plots" can be derived from the Hirshfeld surface, which provide a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, which are a strong and directional interaction that often dictates the primary packing motif.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. For Tert-butyl 4-amino-3-methoxybenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation by minimizing the total electronic energy.

Table 1: Representative Data from DFT Geometric Optimization (Note: This table is illustrative of typical DFT output for a molecule like this compound, as specific literature values are not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.38 Å |

| C-O (methoxy) | ~1.36 Å | |

| C=O (ester) | ~1.21 Å | |

| O-C (tert-butyl) | ~1.48 Å | |

| Bond Angle | C-C-N | ~121° |

| C-C-O (methoxy) | ~118° | |

| O=C-O | ~125° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness (η), and chemical softness (σ). These indices help predict how the molecule will behave in chemical reactions. For this compound, the electron-donating amino and methoxy (B1213986) groups would be expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack on the aromatic ring.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis (Note: The values are hypothetical, based on typical results for similar aromatic compounds, to illustrate the application of FMO theory.)

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -5.60 |

| LUMO Energy | ELUMO | -0.95 |

| Energy Gap | ΔE = |EHOMO – ELUMO| | 4.65 |

| Ionization Potential | I ≈ -EHOMO | 5.60 |

| Electron Affinity | A ≈ -ELUMO | 0.95 |

| Chemical Hardness | η = (I - A) / 2 | 2.33 |

| Chemical Softness | σ = 1 / η | 0.43 |

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and the calculation of their associated activation energies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

For a reaction involving this compound, such as electrophilic aromatic substitution or amide bond formation, DFT methods can be used to model the entire reaction profile. By locating the transition state structure, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is invaluable for understanding reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions for higher yields and selectivity. While specific studies predicting transition states for reactions of this compound are not available, this computational approach is a standard tool for mechanistic organic chemistry.

Computational Modeling of Solvation Effects

The choice of solvent can dramatically influence reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions from first principles. It allows for the screening of a vast number of solvents to find the optimal one for a specific chemical process without extensive experimental work.

For this compound, COSMO-RS could be used to predict its solubility in various solvents and to understand how solvent polarity affects its reactivity. By calculating the chemical potential of the molecule in different solvent environments, COSMO-RS can help optimize reaction conditions, for example, by finding a solvent that preferentially stabilizes a desired transition state over others, thereby enhancing reaction selectivity.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis).

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the benzene (B151609) ring. Furthermore, DFT calculations can compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to functional groups like the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the methoxy and ester groups.

Computational Prediction of NMR Chemical Shifts for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical calculations are instrumental in the structural assignment and confirmation of synthesized compounds.

For derivatives of 3-methoxy-4-aminobenzoic acid, density functional theory (DFT) calculations have been utilized to predict NMR chemical shifts. Typically, these calculations are performed at a specific level of theory, such as B3LYP/6-311+G(2d,p), and may incorporate a solvent model, like the Polarizable Continuum Model (PCM), to simulate the chemical environment in which experimental data is collected (e.g., in CDCl₃). Tetramethylsilane (TMS) is commonly used as a reference standard in these calculations. The comparison between the computationally predicted and experimentally obtained NMR spectra aids in the definitive assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative and based on general computational approaches for similar compounds. Actual values would be derived from specific computational outputs.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 |

| ¹H (NH₂) | 4.0 - 4.5 |

| ¹H (OCH₃) | 3.8 - 4.0 |

| ¹H (tert-butyl) | 1.5 - 1.6 |

| ¹³C (C=O) | 165 - 170 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (OCH₃) | 55 - 60 |

| ¹³C (C(CH₃)₃) | 80 - 85 |

Theoretical Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies are crucial for interpreting experimental spectra.

DFT calculations are a standard method for computing the harmonic vibrational frequencies of molecules. Following geometry optimization at a given level of theory (e.g., B3LYP/6-31G(d)), the vibrational frequencies are calculated at the same level. These calculations confirm that the optimized structure corresponds to an energy minimum on the potential energy surface and allow for the simulation of the theoretical IR and Raman spectra. The predicted spectra can then be compared with experimental data to assign specific vibrational modes to the observed absorption or scattering bands.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table is illustrative and based on general computational approaches for similar compounds. Actual values would be derived from specific computational outputs.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | ~3500 |

| N-H Stretch (symmetric) | ~3400 |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (aliphatic) | ~2950 |

| C=O Stretch (ester) | ~1700 |

| C=C Stretch (aromatic) | ~1600, ~1500 |

| C-N Stretch | ~1300 |

Simulated UV-Vis Spectra for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules.

By applying the TD-DFT method at a suitable level of theory, such as CAM-B3LYP/6-311+G(d,p), and often including a solvent model (e.g., PCM for ethanol), the vertical excitation energies and oscillator strengths of the electronic transitions can be calculated. This information allows for the simulation of the UV-Vis spectrum, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π* transitions) that are responsible for the observed spectral features.

Redox Potential and Electron Transfer Mechanism Studies

Acid-Base Chemistry and pKa Calculations for Reactivity and Environmental Impact

The acid-base properties of a molecule, quantified by its pKa value(s), are fundamental to its reactivity, solubility, and behavior in different chemical and biological environments. The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.

For this compound, the primary basic site is the amino group (-NH₂), and to a lesser extent, the ester and methoxy oxygens can act as proton acceptors. The acidity of the N-H bonds of the amino group is generally very low. Computational software can be used to predict the pKa values of molecules. For example, the pKa values of a series of novel 4-amino-quinoline derivatives were calculated using MarvinSketch software and were found to have acidic pKa values in the range of 4.13–7.23 and basic pKa values in the range of 1.24–3.41. These predicted values suggest that such compounds can exhibit both weak to moderate acidic and basic properties. The pKa of the amino group in this compound would be crucial in determining its charge state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-3-methoxybenzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via protection-deprotection strategies. A common approach involves:

- Methylation : Reacting 4-amino-3-hydroxybenzoic acid derivatives with iodomethane under basic conditions (e.g., NaH in DMF) to introduce the methoxy group .

- tert-Butyl Esterification : Using di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by esterification with tert-butyl alcohol or tert-butyl chloride under anhydrous conditions . Yield optimization requires precise control of stoichiometry, temperature (20–25°C), and solvent polarity. Impurities often arise from incomplete protection or side reactions with the methoxy group.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization tools include:

- NMR Spectroscopy : <sup>1</sup>H NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and methoxy resonance (~3.8 ppm). <sup>13</sup>C NMR distinguishes carbonyl carbons (e.g., ester C=O at ~165 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm<sup>-1</sup> (N-H stretch) and ~1700 cm<sup>-1</sup> (ester C=O) validate functional groups .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts, such as deprotected amines or hydrolyzed esters .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

The tert-butyl group enhances:

- Steric Stability : Reduces susceptibility to nucleophilic attack on the ester carbonyl, improving shelf life .

- Lipophilicity : Increases solubility in organic solvents (e.g., DCM, THF) but decreases aqueous solubility, necessitating polar aprotic solvents for reactions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Steric effects from the tert-butyl group can impede electrophilic substitution or coupling reactions. Mitigation approaches include:

- Microwave-Assisted Synthesis : Enhances reaction kinetics for sluggish transformations (e.g., amide coupling) .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the para-amino position, where steric hindrance is minimized .

- Protection Alternatives : Temporarily replacing tert-butyl with smaller groups (e.g., methyl) during functionalization, followed by re-protection .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from:

- Rotamers : Restricted rotation around the C-N bond of the tert-butoxycarbonyl (Boc) group, causing split peaks. Heating the NMR sample to 60°C can coalesce signals .

- Impurity Profiling : Compare HPLC retention times with authentic standards to rule out isomeric byproducts (e.g., ortho-methoxy derivatives) .

Q. What role does this compound play in drug discovery pipelines?

The compound serves as:

- Building Block : For synthesizing kinase inhibitors or protease inhibitors via conjugation with heterocyclic moieties (e.g., triazoles, pyridines) .

- Prodrug Intermediate : The tert-butyl ester enhances membrane permeability, which is enzymatically cleaved in vivo to release active carboxylic acids .

- SAR Studies : Modifying the methoxy or amino groups helps elucidate structure-activity relationships in lead optimization .

Q. What experimental design principles apply to optimizing its reactivity in multicomponent reactions?

Key considerations include:

- Solvent Selection : Use DMF or DMAc to stabilize transition states in nucleophilic acyl substitutions .

- Catalyst Screening : Evaluate Brønsted acids (e.g., p-TsOH) for ester activation or organocatalysts for asymmetric transformations .

- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify optimal conditions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final esterification step?

Common issues and solutions:

- Moisture Sensitivity : Use rigorously dried solvents and inert atmospheres to prevent Boc group hydrolysis .

- Byproduct Formation : Employ scavengers (e.g., molecular sieves) to trap water or HCl generated during reactions .

- Workup Optimization : Acidic extraction (pH 4–5) to isolate the protonated amine intermediate before esterification .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.